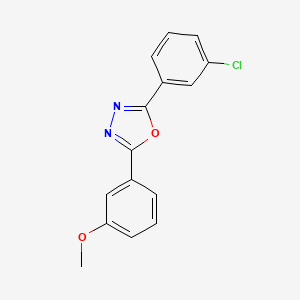![molecular formula C22H26N2O5S B11469679 2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B11469679.png)
2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine sulfonyl group, a phenoxy group, and a tetrahydronaphthalenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine sulfonyl phenol derivative, followed by its reaction with a suitable naphthalenyl acetamide precursor. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE
- **2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY
Properties
Molecular Formula |
C22H26N2O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C22H26N2O5S/c25-22(23-19-6-5-17-3-1-2-4-18(17)15-19)16-29-20-7-9-21(10-8-20)30(26,27)24-11-13-28-14-12-24/h5-10,15H,1-4,11-14,16H2,(H,23,25) |
InChI Key |
NUXJQEDNXYDARM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469596.png)


![N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11469624.png)
![Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate](/img/structure/B11469629.png)
![Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B11469641.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11469643.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B11469650.png)

![3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11469660.png)
![5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine](/img/structure/B11469675.png)
![7-(2,4-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469686.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11469695.png)

